N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a 3,4-dimethoxyphenethyl substituent at position 3 of the pyrimidine ring and a 2-chlorobenzyl group attached via a thioacetamide linker. Thienopyrimidines are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . This compound’s structure integrates a thieno[3,2-d]pyrimidin-4-one core, which is critical for its bioactivity, and its substituents likely enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S2/c1-32-20-8-7-16(13-21(20)33-2)9-11-29-24(31)23-19(10-12-34-23)28-25(29)35-15-22(30)27-14-17-5-3-4-6-18(17)26/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVSABSJMRLDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential biological activity. Its complex structure includes a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties. The compound's molecular formula is , and it has a molecular weight of 530.1 g/mol .
Chemical Structure
The structural representation of the compound reveals the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thieno[3,2-d]pyrimidine scaffold is known for its role in modulating enzyme activity and receptor interactions.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It could act as a modulator at various receptor sites, influencing signaling pathways critical for cell communication and function.
Case Studies and Research Findings
- Cell Viability Assays:
- In Vivo Studies:
Comparative Analysis of Biological Activity
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. A notable example includes a study where a related compound showed inhibition of tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Enzyme Inhibition
N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has potential as an inhibitor of key enzymes involved in cancer metabolism and bacterial virulence. Its structural features suggest that it may interact with enzyme active sites effectively, leading to reduced activity of these enzymes .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the chlorobenzyl group via nucleophilic substitution.
- Coupling with the dimethoxyphenethyl thioacetate to yield the final product.
Case Studies
- Anticancer Activity : A study conducted on a related thienopyrimidine derivative showed significant cytotoxicity against breast cancer cell lines through apoptosis induction .
- Antimicrobial Effects : Another research highlighted its potential antimicrobial properties against Gram-positive bacteria due to its ability to inhibit bacterial enzyme systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
*Estimated based on analogous syntheses . †Calculated for structurally similar compound in . ‡Molecular weights vary by substituents .
Q & A
Q. Methodology :
- Multi-step synthesis : Begin with substitution reactions under alkaline conditions (e.g., using 3,4-dimethoxyphenethylamine and thieno[3,2-d]pyrimidinone derivatives), followed by reduction (e.g., iron powder in acidic media) and condensation with chloroacetamide intermediates.
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from methanol/acetone mixtures yield high-purity intermediates. Triethylamine (TEA) is often used to catalyze condensation steps .
- Characterization : Confirm intermediates via / NMR and LC-MS to verify structural integrity .
Basic: How is structural characterization performed for this compound?
Q. Methodology :
- Spectroscopy : NMR (400 MHz, DMSO-d) identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups near δ 4.2–4.5 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and thioether (C-S, ~40 ppm) moieties.
- Mass Spectrometry : LC-MS (ESI+) detects the molecular ion peak (e.g., [M+H]) and fragments to validate molecular weight .
Basic: What assays are used for preliminary antimicrobial activity screening?
Q. Methodology :
- Disk diffusion/Kirby-Bauer : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Measure zones of inhibition (ZOIs) after 24-hour incubation at 37°C.
- MIC determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations. Compare results to reference drugs like ciprofloxacin .
Advanced: How can computational docking predict binding affinity to therapeutic targets?
Q. Methodology :
- Software : AutoDock Vina for docking simulations. Prepare the ligand (compound) and receptor (target protein, e.g., kinase or GPCR) using PyMOL or Chimera.
- Grid maps : Define binding pockets using coordinates from crystallographic data (e.g., PDB files). Optimize parameters for scoring function accuracy.
- Validation : Compare predicted binding poses with known inhibitors (e.g., VUF10474 for CXCR3) and validate via molecular dynamics simulations .
Advanced: How are structure-activity relationships (SAR) explored for this compound?
Q. Methodology :
- Substituent variation : Modify substituents (e.g., dimethoxyphenethyl, chlorobenzyl) and assess effects on bioactivity.
- Biological testing : Screen analogs in enzyme inhibition assays (e.g., CK1 kinase) or receptor binding studies.
- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Advanced: Can flow chemistry optimize synthesis scalability?
Q. Methodology :
- Continuous-flow reactors : Design experiments using Design of Experiments (DoE) to optimize reaction parameters (temperature, residence time).
- Omura-Sharma-Swern oxidation : Adapt multi-step syntheses for flow systems to enhance yield and reduce side reactions.
- Real-time monitoring : In-line IR or UV-vis spectroscopy tracks intermediate formation .
Advanced: How is X-ray crystallography applied to confirm molecular structure?
Q. Methodology :
- Crystal growth : Slow evaporation from methanol/acetone (1:1) at 4°C.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve torsion angles and dihedral deviations (e.g., dichlorophenyl-thiazol twist ~61.8°).
- Refinement : SHELXL for hydrogen placement and thermal parameter adjustments .
Advanced: What functional assays assess target engagement (e.g., kinase inhibition)?
Q. Methodology :
- Kinase activity : Use ADP-Glo™ assays to measure ATP consumption by CK1 or MAP kinases.
- IC determination : Dose-response curves (0.1–100 µM) with staurosporine as a positive control.
- Cell-based assays : Luciferase reporters in HEK293 cells transfected with target receptors (e.g., CXCR3) .
Advanced: How is experimental design (DoE) applied to reaction optimization?
Q. Methodology :
- Factorial design : Vary factors (catalyst loading, temperature) to identify critical parameters.
- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. yield).
- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis .
Advanced: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
